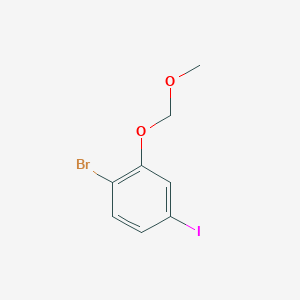

1-Bromo-4-iodo-2-(methoxymethoxy)benzene

Description

Properties

CAS No. |

932373-00-7 |

|---|---|

Molecular Formula |

C8H8BrIO2 |

Molecular Weight |

342.96 g/mol |

IUPAC Name |

1-bromo-4-iodo-2-(methoxymethoxy)benzene |

InChI |

InChI=1S/C8H8BrIO2/c1-11-5-12-8-4-6(10)2-3-7(8)9/h2-4H,5H2,1H3 |

InChI Key |

HCODHQLWRWZKJS-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=C(C=CC(=C1)I)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-Bromo-4-iodo-2-(methoxymethoxy)benzene

General Synthetic Strategy

The synthesis of 1-Bromo-4-iodo-2-(methoxymethoxy)benzene typically involves:

- Starting from a suitably substituted benzoic acid derivative.

- Introduction of bromine and iodine substituents at specific positions on the aromatic ring.

- Protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether to prevent undesired side reactions during halogenation.

Decarboxylative Bromination of 4-Iodo-2-(methoxymethoxy)benzoic Acid

A reliable method reported by the Royal Society of Chemistry involves the decarboxylative bromination of 4-iodo-2-(methoxymethoxy)benzoic acid using tetrabutylammonium tribromide (Bu4NBr3) as the brominating agent under mild conditions.

Work-up:

- Reaction mixture cooled to room temperature.

- Addition of 15% aqueous sodium thiosulfate and saturated sodium carbonate to quench.

- Extraction with dichloromethane (CH2Cl2) or pentane/ethyl acetate mixtures.

- Drying over magnesium sulfate (MgSO4).

- Concentration under reduced pressure.

- Purification by filtration through celite and solvent removal.

Outcome:

- Yield: 85%

- Product: Colourless solid identified as 1-Bromo-4-iodo-2-(methoxymethoxy)benzene

- Spectroscopic Data:

- $$^{1}H$$ NMR (500 MHz, CDCl3): δ 7.24 (d, J = 8.0 Hz, 1H), 7.19–7.13 (m, 2H), 3.88 (s, 3H)

- $$^{13}C$$ NMR (126 MHz, CDCl3): δ 156.6, 134.7, 131.1, 121.4, 112.0, 92.6, 56.6

This method is a variant of a general procedure for aromatic decarboxylative bromination, which is mild, efficient, and compatible with sensitive functional groups like MOM ethers.

Protection of Phenol as Methoxymethyl Ether

Prior to bromination, the phenolic hydroxyl group on the aromatic ring is protected as a methoxymethoxy (MOM) ether to prevent side reactions. This protection is typically achieved by:

- Reacting the phenol with chloromethyl methyl ether (MOM-Cl) in the presence of a base such as diisopropylethylamine (DIPEA) or sodium hydride (NaH).

- The reaction is conducted in an aprotic solvent like dichloromethane (CH2Cl2) or tetrahydrofuran (THF).

- The MOM protection stabilizes the phenol during subsequent halogenation steps.

Halogenation Sequence

The sequence to obtain 1-Bromo-4-iodo-2-(methoxymethoxy)benzene involves:

- Iodination of the 2-(methoxymethoxy)phenol derivative at the para position relative to the protected hydroxyl.

- Decarboxylative bromination of the corresponding 4-iodo-2-(methoxymethoxy)benzoic acid using Bu4NBr3 as described above.

Comparative Data Table of Preparation Conditions

| Step | Reagents & Conditions | Yield (%) | Product State | Notes |

|---|---|---|---|---|

| MOM Protection | MOM-Cl, DIPEA or NaH, CH2Cl2 or THF | >90 | Protected phenol | Standard phenol protection |

| Iodination | Iodine source (e.g., I2 or N-iodosuccinimide) | Variable | Iodo-MOM phenol | Para-selective iodination |

| Decarboxylative Bromination | Bu4NBr3, K3PO4, MeCN, 100 °C, 16 h | 85 | 1-Bromo-4-iodo-2-(methoxymethoxy)benzene | Mild, efficient, compatible with MOM group |

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-iodo-2-(methoxymethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups.

Oxidation Reactions: The methoxymethoxy group can be oxidized to form different products.

Reduction Reactions: The bromine or iodine atoms can be reduced to form simpler compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield compounds with different functional groups replacing the bromine or iodine atoms, while oxidation reactions can produce aldehydes, ketones, or carboxylic acids.

Scientific Research Applications

1-Bromo-4-iodo-2-(methoxymethoxy)benzene has several scientific research applications, including:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is studied for its potential use in the development of pharmaceuticals.

Material Science: It is used in the synthesis of novel materials with unique properties.

Chemical Biology: The compound is used in the study of biological systems and their interactions with small molecules.

Mechanism of Action

The mechanism of action of 1-Bromo-4-iodo-2-(methoxymethoxy)benzene involves its interaction with various molecular targets and pathways. The bromine and iodine atoms can participate in halogen bonding, while the methoxymethoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 1-Bromo-4-iodo-2-(methoxymethoxy)benzene with key analogues reported in the literature:

Physical Properties and Solubility

- Molecular Weight : Higher molecular weight (~359 g/mol) compared to analogues like 4-Bromo-2-iodo-1-methoxybenzene (312.93 g/mol) due to the additional oxygen and methyl group in the methoxymethoxy substituent .

- Solubility: Increased polarity from the methoxymethoxy group improves solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas iodine and bromine reduce solubility in non-polar solvents .

Research Findings and Case Studies

Cross-Coupling Reactions

- In a study using 1-iodo-2-(methoxymethoxy)benzene (lacking bromine), decarboxylative iodination achieved 45% yield under microwave conditions . The presence of bromine in the target compound could enable tandem coupling strategies.

- 4-Bromo-2-iodo-1-methoxybenzene demonstrated superior reactivity in Suzuki-Miyaura couplings, with iodine displacement occurring preferentially over bromine .

Deprotection and Functionalization

- The methoxymethoxy group in 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene was cleaved using BBr₃ to yield a hydroxylated product, highlighting its role as a protective group .

Biological Activity

1-Bromo-4-iodo-2-(methoxymethoxy)benzene is a halogenated aromatic compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- IUPAC Name : 1-Bromo-4-iodo-2-(methoxymethoxy)benzene

- CAS Number : 932373-00-7

- Molecular Formula : C10H10BrI O2

- Molecular Weight : 319.00 g/mol

Antimicrobial Properties

Research indicates that halogenated compounds, including 1-bromo derivatives, often exhibit significant antimicrobial activity. A study involving similar compounds demonstrated that the presence of bromine and iodine can enhance the antimicrobial efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

The biological activity of 1-bromo-4-iodo-2-(methoxymethoxy)benzene is hypothesized to stem from its ability to interact with cellular targets through halogen bonding and hydrophobic interactions. These interactions may disrupt cellular processes such as protein synthesis or membrane integrity, leading to cell death in susceptible organisms .

Study on Antifungal Activity

A recent investigation assessed the antifungal properties of halogenated benzene derivatives, including 1-bromo-4-iodo-2-(methoxymethoxy)benzene. The study reported that this compound exhibited notable activity against Candida albicans, with a Minimum Inhibitory Concentration (MIC) value significantly lower than that of non-halogenated analogs .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 1-Bromo-4-iodo-2-(methoxymethoxy)benzene | 25 | Moderate |

| Control (Non-halogenated) | 100 | Low |

Research on Cancer Cell Lines

In vitro studies have shown that halogenated aromatic compounds can induce apoptosis in cancer cell lines. Specifically, 1-bromo-4-iodo-2-(methoxymethoxy)benzene was tested against breast cancer cell lines (MCF-7). Results indicated a dose-dependent increase in cell death, suggesting potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.